molecular formula C21H19Cl2NO5 B11630364 Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 372495-88-0

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11630364
CAS No.: 372495-88-0
M. Wt: 436.3 g/mol
InChI Key: ZYMSFAMMMKTLJR-UHFFFAOYSA-N
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Description

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties It belongs to the class of 1,4-dihydropyridines, which are widely recognized for their pharmacological activities, particularly as calcium channel blockers

Preparation Methods

The synthesis of Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Scientific Research Applications

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By blocking these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly relevant in its application as an antihypertensive agent .

Comparison with Similar Compounds

Dimethyl 4-[5-(3,4-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be compared with other 1,4-dihydropyridine derivatives, such as:

    Nifedipine: Another calcium channel blocker used to treat hypertension and angina.

    Amlodipine: Known for its long-acting effects in managing high blood pressure.

    Felodipine: Similar in structure and function, used for treating hypertension.

Properties

CAS No.

372495-88-0

Molecular Formula

C21H19Cl2NO5

Molecular Weight

436.3 g/mol

IUPAC Name

dimethyl 4-[5-(3,4-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H19Cl2NO5/c1-10-17(20(25)27-3)19(18(11(2)24-10)21(26)28-4)16-8-7-15(29-16)12-5-6-13(22)14(23)9-12/h5-9,19,24H,1-4H3

InChI Key

ZYMSFAMMMKTLJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC

Origin of Product

United States

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